Fmoc-N-amido-PEG5-azide

Description

Properties

Molecular Formula |

C27H36N4O7 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |

InChI Key |

PZPHLSXIXQPFFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Fmoc-N-amido-PEG5-azide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group, makes it a versatile tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

This compound is a PEG-based PROTAC linker that is also classified as a click chemistry reagent.[1][2][3] The presence of an azide group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.[1][2][3]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C27H36N4O7 | [1] |

| Molecular Weight | 528.60 g/mol | [1] |

| CAS Number | 2924480-17-9 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |

| Purity | Typically >95% | N/A |

Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C for long-term storage |

| Shipping Temperature | Ambient temperature |

| Handling | Handle in accordance with standard laboratory safety procedures. Avoid inhalation, ingestion, and contact with skin and eyes. |

Key Applications in Research and Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides several advantages in PROTAC design, including increased solubility and the ability to modulate the distance between the two ends of the PROTAC.

The azide functionality allows for the covalent linkage to one of the two ligands of the PROTAC (either the E3 ligase binder or the target protein binder) via click chemistry. The Fmoc-protected amine provides an orthogonal handle for the attachment of the second ligand.

Experimental Protocols

The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methods for solid-phase synthesis and click chemistry.

Protocol 1: Fmoc Deprotection

The removal of the Fmoc protecting group is a critical first step to expose the free amine for subsequent conjugation.

Materials:

-

This compound immobilized on a solid support (e.g., resin)

-

20% piperidine in dimethylformamide (DMF)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound this compound in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture at room temperature for 20-30 minutes.

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Wash the resin with DCM (3-5 times).

-

Dry the resin under vacuum.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide moiety of the linker to an alkyne-functionalized molecule (e.g., a ligand for the target protein).

Materials:

-

This compound (or its deprotected form)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF)

Procedure:

-

Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4 in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Once the reaction is complete, the product can be purified using standard chromatographic techniques.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC using this compound.

References

A Comprehensive Technical Guide to Fmoc-N-amido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, key experimental protocols for its use, and visual representations of its structure and reaction workflows.

Core Chemical Properties and Structure

This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a valuable property for biological applications. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]

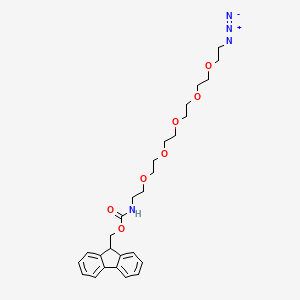

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C27H36N4O7 | [1] |

| CAS Number | 2924480-17-9 | [1][2] |

| Purity | Typically ≥95% (Varies by supplier) | |

| Storage | -20°C, desiccated, protect from light | [3] |

Experimental Protocols

The utility of this compound lies in the sequential reactions of its two functional ends. The following sections provide detailed protocols for the deprotection of the Fmoc group and the subsequent conjugation via the azide group.

1. Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical first step to expose the primary amine for further conjugation. This is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Materials:

-

This compound

-

Piperidine

-

Dimethylformamide (DMF)

-

Round bottom flask or reaction vessel

-

Stirring apparatus

Protocol:

-

Dissolve the this compound in DMF.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the 20% piperidine solution to the dissolved this compound. A common ratio is 10 mL of deprotection solution per gram of resin-bound substrate, which can be adapted for solution-phase reactions.[4]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, with an initial treatment of 2 minutes, followed by filtration and a second treatment of 5-10 minutes often being sufficient for solid-phase synthesis.[4] For solution-phase deprotection, reaction times may be around 20 minutes.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the deprotected product can be isolated. For solution-phase reactions, this may involve precipitation in a non-polar solvent like ether.[5]

Caption: Experimental workflow for Fmoc deprotection.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound (or its deprotected form) can be efficiently conjugated to a terminal alkyne-containing molecule through a copper(I)-catalyzed click reaction. This reaction forms a stable triazole linkage.[6]

Materials:

-

Azide-containing molecule (e.g., deprotected N-amido-PEG5-azide)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[6]

-

Appropriate buffer (e.g., phosphate-buffered saline) or solvent system (e.g., DMSO/water)

Protocol for Stock Solution Preparation: [9]

-

Prepare a 100 mM solution of CuSO4 in water.

-

Prepare a 200 mM solution of the THPTA ligand in water.

-

Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.

-

Dissolve the azide and alkyne components in a suitable solvent, such as DMSO or an appropriate buffer.

Protocol for Conjugation Reaction: [6][9]

-

In a reaction vessel, combine the alkyne-containing molecule with the azide-containing molecule. A slight excess of one reagent may be used to drive the reaction to completion.

-

Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions. A 1:2 to 1:5 molar ratio of Cu(I) to ligand is common.[8][9] Allow this mixture to stand for a few minutes to form the complex.

-

Add the copper/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[6][9] The reaction should be protected from light.

-

Upon completion, the conjugated product can be purified using methods such as size-exclusion chromatography or affinity purification to remove unreacted reagents and the copper catalyst.[9]

Caption: Experimental workflow for a CuAAC reaction.

Applications in Drug Development

This compound is particularly valuable in the synthesis of PROTACs.[1][2] In this context, the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, while the azide end can be "clicked" to an alkyne-modified ligand for a target protein of interest. The PEG linker provides the necessary spacing and favorable physicochemical properties for the resulting PROTAC to effectively induce the degradation of the target protein.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined functional groups allow for controlled, sequential conjugation reactions, making it an ideal linker for constructing complex biomolecules and targeted therapeutics. The protocols outlined in this guide provide a solid foundation for the successful application of this important chemical entity in the laboratory.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. axispharm.com [axispharm.com]

Technical Guide: Fmoc-N-amido-PEG5-azide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-amido-PEG5-azide, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental considerations.

Core Compound Data

This compound is a heterobifunctional linker molecule widely employed in bioconjugation and medicinal chemistry. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of functionalities makes it an ideal tool for the synthesis of complex biomolecules.

| Property | Value | Reference |

| CAS Number | 2924480-17-9 | [1] |

| Molecular Formula | C₂₇H₃₆N₄O₇ | |

| Molecular Weight | 528.60 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Temperature | -20°C |

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2]

The this compound serves as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The azide group allows for a highly specific and efficient covalent linkage to an alkyne-modified binding moiety through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves two key steps: Fmoc deprotection and the subsequent click chemistry reaction.

Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the amine, enabling further conjugation.

Materials:

-

This compound

-

20% Piperidine in Dimethylformamide (DMF)

-

Dimethylformamide (DMF)

-

Nitrogen gas

-

Reaction vessel

Procedure:

-

Dissolve this compound in DMF in a reaction vessel.

-

Add 20% piperidine in DMF to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the piperidine and DMF under reduced pressure.

-

Wash the resulting amine-PEG5-azide product with a suitable solvent (e.g., diethyl ether) to remove residual piperidine and dry under vacuum.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized linker to an alkyne-containing molecule (e.g., a POI ligand).

Materials:

-

Amine-PEG5-azide (from step 3.1)

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of water and a co-solvent (e.g., DMSO, t-butanol)[5]

Procedure:

-

Dissolve the alkyne-modified molecule and the amine-PEG5-azide in the chosen solvent system in a reaction vessel.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare the copper catalyst solution by mixing CuSO₄ and the THPTA or TBTA ligand in the reaction buffer.[6]

-

Add the copper catalyst solution to the mixture of the alkyne and azide.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.[6]

-

Upon completion, the resulting PROTAC can be purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using this compound.

Caption: PROTAC synthesis workflow.

General PROTAC Mechanism of Action

This diagram outlines the cellular mechanism by which a PROTAC molecule induces the degradation of a target protein.

Caption: PROTAC mechanism of action.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development. Its well-defined structure and reactivity allow for the efficient and specific synthesis of complex molecules like PROTACs. The methodologies outlined in this guide provide a solid foundation for the successful application of this linker in pioneering new therapeutic strategies for a wide range of diseases.

References

Technical Guide: Fmoc-N-amido-PEG5-azide in Proteolysis Targeting Chimera (PROTAC) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-N-amido-PEG5-azide is a bifunctional, flexible polyethylene glycol (PEG) linker of significant interest in the field of targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a warhead (POI ligand), a linker, and an E3 ligase ligand, allows for systematic optimization, with the linker playing a pivotal role in dictating the efficacy of the resulting degrader. The PEG5 chain of this compound imparts desirable physicochemical properties, such as increased hydrophilicity and improved aqueous solubility, to the final PROTAC molecule.

This guide provides an in-depth overview of the properties of this compound and its application in PROTAC synthesis, complete with generalized experimental protocols and a visual workflow.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 528.60 g/mol |

| Molecular Formula | C₂₇H₃₆N₄O₇ |

| CAS Number | 2924480-17-9 |

| Structure | Fmoc-NH-(PEG)₅-N₃ |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid or oil |

| Solubility | Soluble in DMSO, DMF, and DCM |

Role in PROTAC Synthesis: A Strategic Workflow

This compound is strategically designed with two orthogonal reactive handles, allowing for a sequential and controlled approach to PROTAC synthesis. The molecule features:

-

An Fmoc-protected amine : This functionality allows for the initial conjugation to a "warhead" molecule, a ligand that binds to the target protein of interest. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and can be selectively removed to reveal a primary amine, which can then be coupled to the warhead, typically via an amide bond formation.

-

A terminal azide : This group is stable under the conditions of Fmoc deprotection and amide coupling. It serves as a reactive handle for the subsequent attachment of the E3 ligase ligand through a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The logical workflow for utilizing this compound in PROTAC synthesis is depicted below.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols should be adapted and optimized for specific substrates and reaction scales.

Fmoc Deprotection of this compound

This procedure removes the Fmoc protecting group to yield the free amine, which is then ready for coupling to the warhead molecule.

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Piperidine

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

-

Add the 20% piperidine solution to the solution of the Fmoc-protected linker.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, remove the DMF and excess piperidine under reduced pressure (rotoevaporation).

-

The resulting crude amine-PEG5-azide can be purified by flash column chromatography or used directly in the next step after ensuring complete removal of piperidine.

Amide Coupling of Amine-PEG5-azide to the Warhead

This step forms a stable amide bond between the deprotected linker and the carboxylic acid functionality of the warhead molecule.

Materials:

-

Amine-PEG5-azide (from the previous step)

-

Warhead molecule with a carboxylic acid group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF

-

Inert atmosphere

Procedure:

-

In a flask under an inert atmosphere, dissolve the warhead molecule in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-PEG5-azide (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-PEG5-azide dropwise to the activated warhead solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting warhead-linker-azide intermediate by flash column chromatography.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step conjugates the warhead-linker-azide intermediate with an alkyne-functionalized E3 ligase ligand to form the final PROTAC molecule.

Materials:

-

Warhead-linker-azide intermediate

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

Dissolve the warhead-linker-azide intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1-0.2 equivalents).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalents).

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

-

Monitor the formation of the triazole product by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a versatile and valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a robust and sequential synthetic strategy, while the PEG linker contributes to favorable pharmacological properties of the final degrader molecule. The experimental protocols outlined in this guide, in conjunction with the logical workflow, provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in the design and synthesis of novel protein degraders. Careful optimization of the reaction conditions for each specific warhead and E3 ligase ligand is crucial for achieving high yields and purity of the final PROTAC.

Fmoc-N-amido-PEG5-azide: A Comprehensive Technical Guide to its Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility properties of Fmoc-N-amido-PEG5-azide, a crucial heterobifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides detailed experimental protocols for solubility determination and its application in PROTAC synthesis, and illustrates key molecular processes through detailed diagrams.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool characterized by three key functional components:

-

Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential synthesis.

-

PEG5 (Pentaethylene glycol) spacer: A hydrophilic polyethylene glycol linker that enhances the solubility and pharmacokinetic properties of the final conjugate. The PEG spacer in related molecules is known to increase solubility in aqueous media.

-

Azide group: A functional group that readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient ligation to alkyne-containing molecules.

The amphiphilic nature of such dPEG® products renders them soluble in both aqueous and organic solvents.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its effective use in various experimental settings. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Concentration / Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Dichloromethane (DCM) | Soluble | [2] |

| N,N-Dimethylacetamide (DMAC) | Soluble | [2] |

| Acetonitrile | Soluble | [2] |

| Water | Soluble (qualitative) | [2] |

| N,N-Dimethylformamide (DMF) | Soluble (qualitative) | [2] |

Note: For some solvents, only qualitative data ("Soluble") is available from manufacturer datasheets for structurally similar compounds. Further empirical determination is recommended for precise concentrations.

Experimental Protocols

Protocol 1: Determination of Aqueous and Organic Solubility of this compound

This protocol describes a method to determine the solubility of this compound in various solvents using a standard shake-flask method followed by UV-Vis spectrophotometry.

Materials:

-

This compound

-

Solvents: Deionized water, DMSO, DMF, DCM, Ethanol

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

UV-Vis spectrophotometer and quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 20 mM in DMSO).

-

Calibration Curve:

-

Perform a serial dilution of the stock solution to prepare a series of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Fmoc group (approximately 265 nm).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of this compound to a known volume of each test solvent in separate vials.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (the same as the test solvent if possible, or a solvent compatible with the UV-Vis measurement) to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Data Analysis:

-

Using the equation from the calibration curve, calculate the concentration of the diluted supernatant.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the test solvent.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a linker, connecting a target protein ligand and an E3 ligase ligand via click chemistry.

Materials:

-

This compound

-

Alkyne-modified target protein ligand

-

E3 ligase ligand with a suitable functional group for attachment (e.g., carboxylic acid)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HATU, HOBt)

-

DIPEA (N,N-Diisopropylethylamine)

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

Solvents: DMF, DMSO, water

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Deprotection of the Fmoc Group:

-

Dissolve this compound in DMF.

-

Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc group, exposing the free amine.

-

Monitor the reaction by TLC or LC-MS.

-

Remove the solvent and piperidine under vacuum to yield H2N-PEG5-azide.

-

-

Coupling to the E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand (with a carboxylic acid) and H2N-PEG5-azide in DMF.

-

Add HATU, HOBt, and DIPEA to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the resulting E3 ligase-linker conjugate by reverse-phase HPLC.

-

-

Click Chemistry Reaction (CuAAC):

-

Dissolve the purified E3 ligase-linker-azide conjugate and the alkyne-modified target protein ligand in a mixture of DMSO and water.

-

Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

-

Final Purification:

-

Purify the final PROTAC molecule by reverse-phase HPLC.

-

Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.

-

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow: PROTAC Synthesis

This diagram outlines the key steps in the synthesis of a PROTAC molecule using this compound.

Caption: Synthetic workflow for PROTAC generation.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-N-amido-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-amido-PEG5-azide, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The methodologies outlined are based on established principles of organic chemistry and adapted from published procedures for similar polyethylene glycol (PEG) derivatives.

Introduction

This compound is a valuable chemical tool featuring three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The terminal azide group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation to alkyne-containing molecules.

Synthesis Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step process starting from a readily available precursor, such as an amino-PEG5-alcohol or a Boc-protected amino-PEG5-alcohol. A plausible and efficient synthetic route involves the following key transformations:

-

Protection of the Amine: The synthesis commences with the protection of the primary amine to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this initial protection due to its stability in the upcoming reaction conditions and its orthogonal deprotection chemistry to the final Fmoc group.

-

Azidation of the Alcohol: The terminal hydroxyl group is then converted to an azide. A common and effective method for this transformation is the use of diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds via an SN2 mechanism, typically with inversion of configuration, although this is not relevant for a primary alcohol.

-

Deprotection of the Boc Group: Following the successful introduction of the azide functionality, the Boc protecting group is selectively removed from the amine under acidic conditions, commonly with trifluoroacetic acid (TFA), to reveal the free amine.

-

Fmoc Protection of the Amine: The final step involves the protection of the newly deprotected amine with the Fmoc group. This is typically achieved by reacting the amino-PEG5-azide with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base.

This synthetic strategy allows for the controlled and sequential introduction of the desired functionalities, leading to the target this compound linker.

Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.

Step 1: Boc Protection of Amino-PEG5-alcohol

Objective: To protect the primary amine of amino-PEG5-alcohol with a Boc group.

Materials:

-

Amino-PEG5-alcohol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve amino-PEG5-alcohol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-OH.

-

The crude product can be purified by silica gel column chromatography if necessary.

Step 2: Azidation of Boc-NH-PEG5-OH

Objective: To convert the terminal hydroxyl group of Boc-NH-PEG5-OH to an azide.

Materials:

-

Boc-NH-PEG5-OH

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-NH-PEG5-OH (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG5-N₃.

Step 3: Deprotection of Boc-NH-PEG5-N₃

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

-

Boc-NH-PEG5-N₃

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-NH-PEG5-N₃ (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude H₂N-PEG5-N₃. The crude product is often used in the next step without further purification.

Step 4: Fmoc Protection of H₂N-PEG5-N₃

Objective: To protect the primary amine with an Fmoc group.

Materials:

-

H₂N-PEG5-N₃

-

Fmoc-succinimidyl carbonate (Fmoc-OSu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude H₂N-PEG5-N₃ (1.0 eq) in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

-

Add Fmoc-succinimidyl carbonate (Fmoc-OSu) (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization.

Table 1: Reactants and Stoichiometry

| Step | Starting Material | Reagent 1 | Stoichiometry (eq) | Reagent 2 | Stoichiometry (eq) | Solvent |

| 1 | Amino-PEG5-alcohol | (Boc)₂O | 1.1 | TEA | 1.2 | DCM |

| 2 | Boc-NH-PEG5-OH | DPPA | 1.5 | DBU | 1.5 | Toluene |

| 3 | Boc-NH-PEG5-N₃ | TFA | Excess | - | - | DCM |

| 4 | H₂N-PEG5-N₃ | Fmoc-OSu | 1.1 | DIPEA | 1.5 | DCM |

Table 2: Reaction Conditions and Yields

| Step | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Room Temperature | 12-16 | 90-95 |

| 2 | 0 to Room Temperature | 18-24 | 80-85 |

| 3 | Room Temperature | 1-2 | >95 (crude) |

| 4 | Room Temperature | 4-6 | 85-90 |

Table 3: Purification Parameters

| Step | Purification Method | Stationary Phase | Eluent System (Gradient) |

| 1 | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes |

| 2 | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes |

| 4 | Column Chromatography | Silica Gel | Dichloromethane / Methanol |

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Fmoc-N-amido-PEG5-azide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG5-azide is a bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for "click chemistry" applications.[1] Understanding the stability and proper storage of this reagent is critical to ensure its integrity and the success of subsequent conjugation reactions. This guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and general protocols for handling.

Chemical Structure and Properties

-

Molecular Formula: C₂₇H₃₆N₄O₇

-

Molecular Weight: 528.60 g/mol [1]

-

Key Functional Groups:

Stability Profile

The stability of this compound is primarily dictated by the chemical properties of its functional groups. While specific quantitative stability data for this molecule is not extensively published, its stability can be inferred from the known behavior of its constituent parts.

Factors Influencing Stability:

-

pH: The Fmoc group is susceptible to cleavage under basic conditions.[3][8] Exposure to alkaline environments will lead to the removal of the Fmoc protecting group, exposing the free amine. The molecule is generally stable in acidic conditions.[4]

-

Temperature: As an organic azide, this compound is considered an energetic molecule.[9] Elevated temperatures can lead to decomposition. Therefore, storage at low temperatures is crucial to maintain long-term stability.[10][11][12][13]

-

Light: Exposure to light, particularly UV light, can contribute to the degradation of organic azides.[9][11]

-

Mechanical Shock and Pressure: Organic azides can be sensitive to shock and pressure, which can induce decomposition.[10][12]

-

Reactive Chemicals:

-

Bases: Strong and even mild bases (e.g., piperidine) will cleave the Fmoc group.[3]

-

Acids: While the Fmoc group is stable to acid, strong acids should be avoided with azides as they can form hydrazoic acid, which is highly toxic and explosive.[11][12]

-

Metals: Contact with heavy metals (e.g., copper, lead, mercury) and their salts should be avoided, as this can lead to the formation of highly explosive heavy metal azides.[11][13] Use of metal spatulas is strongly discouraged.[10][12][13]

-

Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane or chloroform can form explosive di- and tri-azidomethane.[9][11][12]

-

Carbon-to-Nitrogen Ratio:

A common guideline for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. The "Rule of Six" suggests that having at least six carbon atoms for each energetic group (like an azide) renders the compound relatively safe to handle.[11] For this compound (C₂₇H₃₆N₄O₇), the C/N ratio is 27:4, or 6.75 per azide, suggesting a relatively stable compound under normal handling conditions.

Storage Recommendations

Proper storage is essential to ensure the long-term integrity and reactivity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | To minimize thermal degradation of the azide and prevent gradual Fmoc cleavage.[11] |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |

| Light | In the dark (e.g., amber vial) | To prevent light-induced degradation of the azide group.[9][11] |

| Container | Tightly sealed glass or compatible plastic vial | To prevent contamination and exposure to air and moisture. |

Some suppliers may ship the product at room temperature for short durations, but long-term storage should always be at low temperatures.[14] Refer to the supplier's Certificate of Analysis for specific recommendations.

Handling and Experimental Protocols

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle the compound in a well-ventilated fume hood.[12]

-

Utensils: Do not use metal spatulas for weighing or transferring the solid material to avoid the formation of explosive metal azides.[10][12][13] Use plastic or ceramic spatulas.

-

Scale: Whenever possible, work with the smallest practical amount of the azide-containing compound.[10]

-

Work Environment: Keep the work area clear of incompatible materials, especially acids, bases, and heavy metals.[12][13]

Generalized Experimental Workflow for Stability Assessment

A generalized workflow for assessing the stability of this compound in a specific buffer or solvent system is outlined below.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]

- 9. ucd.ie [ucd.ie]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. ehs.wisc.edu [ehs.wisc.edu]

- 14. medchemexpress.com [medchemexpress.com]

A Technical Guide to Fmoc-N-amido-PEG5-azide: A Versatile Linker for Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker that has emerged as a critical tool in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core functions and applications of this compound, detailing its chemical properties, and providing comprehensive experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmacology, enabling them to effectively utilize this versatile linker in their research and development endeavors.

Core Function and Chemical Properties

This compound is a molecule comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of moieties imparts a high degree of versatility, allowing for sequential and orthogonal conjugation strategies.

-

Fmoc-Protected Amine: The Fmoc group serves as a temporary protecting group for the primary amine. It is stable under a wide range of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. This allows for the selective deprotection of the amine at a desired step in a synthetic sequence, enabling the conjugation of a specific molecule of interest, such as an E3 ligase ligand in PROTAC synthesis.

-

PEG5 Spacer: The polyethylene glycol spacer is a hydrophilic chain that enhances the solubility and bioavailability of the resulting conjugate. The five repeating ethylene glycol units provide a flexible linker of a defined length, which is crucial for optimizing the spatial orientation between the two conjugated molecules, a critical factor in the efficacy of bifunctional molecules like PROTACs.

-

Azide Group: The terminal azide group is a versatile functional handle for "click chemistry" reactions. It can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN). These reactions are highly efficient, specific, and can be performed under biocompatible conditions, making them ideal for the conjugation of sensitive biomolecules.

Chemical Structure

A simplified representation of the key functional components of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 528.60 g/mol | [1] |

| CAS Number | 2924480-17-9 | [1] |

| Molecular Formula | C27H36N4O7 | [1] |

| Purity | Typically >95% or >98% | [2][3] |

| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, DCM | [1][4][5] |

| Appearance | Varies (e.g., liquid, solid) | [3] |

| Storage Conditions | Store at -20°C, desiccated, protected from light. Avoid frequent freeze-thaw cycles. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

A General Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

A general workflow for the synthesis of a PROTAC molecule using this compound.

Detailed Protocol: Fmoc Deprotection

Objective: To remove the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere. The concentration will depend on the scale of the reaction.

-

Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.

-

Add the 20% piperidine solution to the reaction vessel containing the Fmoc-protected compound. A typical molar excess of piperidine is used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the excess piperidine and DMF.

-

The resulting crude product, Amine-PEG5-azide, can be purified by an appropriate method, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), or used directly in the next step.

Detailed Protocol: Conjugation of an E3 Ligase Ligand (Amide Bond Formation)

Objective: To conjugate a molecule containing a carboxylic acid (e.g., an E3 ligase ligand) to the newly deprotected amine of the PEG linker.

Materials:

-

Amine-PEG5-azide (from the previous step)

-

Carboxylic acid-containing molecule (e.g., pomalidomide derivative)

-

Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous DMF or another suitable aprotic solvent

-

Inert gas atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule in anhydrous DMF.

-

Add the coupling agents (e.g., HATU and HOBt, or EDC and NHS) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

-

In a separate vessel, dissolve the Amine-PEG5-azide in anhydrous DMF.

-

Add the solution of Amine-PEG5-azide to the pre-activated carboxylic acid solution.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting crude product, the Azide-PEG5-E3 ligase ligand conjugate, should be purified by an appropriate chromatographic method.

Detailed Protocol: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the azide-functionalized intermediate to an alkyne-modified molecule (e.g., a target protein ligand).

Materials:

-

Azide-PEG5-E3 ligase ligand conjugate

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

-

Dissolve the Azide-PEG5-E3 ligase ligand conjugate and the alkyne-modified molecule in the chosen solvent system.

-

Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper(I)-stabilizing ligand.

-

In a separate tube, mix the CuSO4 solution with the ligand solution.

-

Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.

-

Initiate the reaction by adding the sodium ascorbate solution. The reaction mixture may change color.

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.

-

Upon completion, the final PROTAC product can be purified using methods such as RP-HPLC.

Application in PROTACs and the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7] this compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and the orthogonal reactive handles it provides.

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells.[8] It involves a cascade of enzymatic reactions that tag substrate proteins with a polyubiquitin chain, marking them for degradation by the proteasome.[8]

The ubiquitin-proteasome pathway for targeted protein degradation.

Mechanism of Action of a PROTAC

A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[9] This induced proximity leads to the polyubiquitination of the target protein by the recruited E3 ligase, marking it for degradation by the proteasome.[9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

The catalytic mechanism of action of a PROTAC molecule.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in bioconjugation, drug delivery, and particularly in the synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, provides researchers with a high degree of control and flexibility in the design and synthesis of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective implementation of this compound in a wide range of research and drug discovery applications.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. cymitquimica.com [cymitquimica.com]

- 3. medkoo.com [medkoo.com]

- 4. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 9. portlandpress.com [portlandpress.com]

Fmoc-N-amido-PEG5-azide safety data sheet (SDS)

An in-depth guide on the safety and handling of Fmoc-N-amido-PEG5-azide for researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling this chemical. The information herein is compiled from publicly available data for this compound and structurally related compounds.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its utility in bioconjugation, specifically through "click chemistry," makes it a valuable tool in drug discovery and development.[1][2] The Fmoc-protecting group allows for controlled, stepwise synthesis, while the azide moiety facilitates conjugation to alkyne-containing molecules. This guide provides a summary of the available safety and handling information for this compound.

Hazard Identification and Safety Summary

While a comprehensive, publicly available SDS for this compound is not available, information from suppliers of this and similar PEG-azide compounds suggests that it is generally not classified as a hazardous chemical.[3] However, as with any research chemical, it should be handled with care by qualified individuals. A common warning for similar products is that they are for research use only and not for human or veterinary use.

Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Transparent, oil-free liquid | Based on a similar compound (Fmoc-N-Amido-PEG2-Azide). |

| Solubility | Soluble in aqueous solutions and most organic solvents | Based on a similar compound (Fmoc-N-Amido-PEG2-Azide).[4] |

| Molecular Weight | Approximately 531.6 g/mol | For the related compound Fmoc-N-amido-PEG5-acid.[5][6][7] |

| Density | 1.132 g/cm³ | For the related compound Azido-PEG5-azide.[8] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Parameter | Recommendation | Source |

| Short-term Storage | 0 - 4 °C for days to weeks | [5] |

| Long-term Storage | -20 °C for months to years | [5] |

| Handling | Should be handled by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals. Use in a chemical fume hood. | [3] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [3] |

| Other Precautions | Store in a dry, dark environment. Avoid frequent freeze-thaw cycles. | [4][5] |

First-Aid Measures

The following are general first-aid recommendations for handling chemicals of this nature.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. Similarly, information regarding specific signaling pathways affected by this compound is not available in the context of a standard safety data sheet. This level of detail is typically generated during in-depth toxicological studies which may not have been performed or publicly disclosed for this specific research chemical.

Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a chemical powder like this compound in a laboratory setting.

Caption: A generalized workflow for the safe handling of a chemical reagent.

Conclusion

This compound is a valuable research tool. While it is not classified as a hazardous material, it should be handled with the appropriate precautions in a laboratory setting. This includes the use of personal protective equipment and a chemical fume hood. Adherence to the storage and handling guidelines will help ensure the safety of researchers and the integrity of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]

- 5. medkoo.com [medkoo.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. glycomindsynth.com [glycomindsynth.com]

- 8. targetmol.com [targetmol.com]

The Strategic Role of the Fmoc Group in Fmoc-N-amido-PEG5-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG5-azide is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule is meticulously designed with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and a terminal azide group. This guide provides an in-depth technical overview of the core functionalities of this reagent, with a particular focus on the indispensable role of the Fmoc group. This molecule is frequently utilized as a building block in the synthesis of more complex structures, such as Proteolysis Targeting Chimeras (PROTACs).[1][2]

Core Components and their Functions

The utility of this compound stems from the distinct and synergistic roles of its constituent parts:

-

Fmoc Group (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the primary amine. Its presence allows for the selective and temporary masking of the amine's reactivity, which is crucial for controlled, stepwise chemical synthesis.[3][4]

-

N-amido Linkage: This is a stable amide bond that connects the Fmoc-protected amine to the PEG spacer. This linkage provides structural integrity to the molecule.

-

PEG5 Spacer (Pentaethylene Glycol): This hydrophilic chain of five ethylene glycol units imparts increased water solubility and biocompatibility to the molecule and any conjugate it is a part of.[5] The PEG spacer also provides a defined spatial separation between the conjugated moieties, which can be critical for maintaining their biological activity.

-

Azide Group (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][6] The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][6]

The Pivotal Role of the Fmoc Group

The Fmoc group is the cornerstone of this reagent's application in controlled synthesis, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates. Its primary functions are:

-

Temporary Protection of the Amine: The Fmoc group effectively shields the primary amine from unwanted reactions during multi-step synthetic processes. This is essential when other parts of the molecule or a growing peptide chain need to be modified.[3][4]

-

Orthogonal Deprotection Strategy: The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8] This deprotection condition is orthogonal to the acidic conditions often used to cleave other protecting groups, allowing for selective deprotection without affecting other sensitive parts of the molecule.

-

Enabling Stepwise Synthesis: By controlling the exposure of the amine, the Fmoc group allows for a sequential and ordered assembly of molecular building blocks. Once the desired synthetic step is completed, the Fmoc group can be removed to reveal the free amine, which is then available for the next reaction.

Physicochemical Properties and Data

While specific quantitative data for the synthesis and reactions of this compound are not extensively published in peer-reviewed literature, the properties of its core components are well-documented. The following tables summarize general and specific information available from commercial suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C27H36N4O7 | [2] |

| Molecular Weight | 528.60 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C for long-term storage | [9] |

| Parameter | Description | Reference(s) |

| Purity | Typically >95% as supplied by commercial vendors | [10] |

| Appearance | Varies, can be a solid or oil |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound. These protocols are based on standard procedures for Fmoc deprotection and click chemistry and should be optimized for specific applications.

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc group to expose the primary amine.

Materials:

-

This compound

-

Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Nitrogen or argon gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in a minimal amount of DMF in a round-bottom flask.

-

Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of Fmoc-protected compound.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and piperidine.

-

Re-dissolve the residue in a small amount of DCM.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with cold diethyl ether to remove any remaining piperidine-dibenzofulvene adduct.

-

Dry the resulting N-amido-PEG5-azide product under a stream of nitrogen or argon gas.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected N-amido-PEG5-azide to an alkyne-containing molecule.

Materials:

-

Deprotected N-amido-PEG5-azide

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable aqueous buffer

-

Deionized water

-

DMSO (if needed for solubility)

Procedure:

-

Prepare stock solutions:

-

N-amido-PEG5-azide in water or a minimal amount of DMSO followed by dilution in buffer.

-

Alkyne-containing molecule in a compatible solvent.

-

20 mM CuSO4 in deionized water.

-

100 mM Sodium ascorbate in deionized water (prepare fresh).

-

50 mM THPTA or TBTA in deionized water/DMSO.

-

-

In a reaction tube, combine the N-amido-PEG5-azide and the alkyne-containing molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).

-

Add the copper-ligand complex. This can be pre-formed by mixing the CuSO4 and ligand solutions. A typical final concentration is 0.1-1 mM CuSO4.[11]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Once the reaction is complete, the resulting triazole-linked conjugate can be purified by methods such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]

- 4. Fmoc-N-amido-PEG3-acid, 867062-95-1 | BroadPharm [broadpharm.com]

- 5. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. medkoo.com [medkoo.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Significance of the PEG5 Linker in Fmoc-N-amido-PEG5-azide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-N-amido-PEG5-azide is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and targeted therapeutics. This technical guide delves into the core significance of its polyethylene glycol (PEG) component, specifically the PEG5 linker. We will explore how this linker's physicochemical properties contribute to the overall functionality of the molecule, with a focus on its applications in Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document will provide a comprehensive overview of the role of the PEG5 linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Role of Linkers in Advanced Therapeutics

The development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, has revolutionized modern medicine. These complex molecules require sophisticated design, where each component plays a critical role. The linker, a seemingly simple bridge between a targeting moiety and a payload, is a key determinant of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Polyethylene glycol (PEG) has emerged as a gold-standard linker material due to its unique and advantageous properties. This compound is a prime example of a well-designed linker, incorporating a PEG chain of five ethylene glycol units, a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential conjugation, and a terminal azide group for "click" chemistry applications.

The PEG5 Linker: A Balance of Properties

The "5" in PEG5 denotes the presence of five repeating ethylene glycol units. This specific length is not arbitrary; it represents a carefully selected balance between several crucial physicochemical properties that are essential for the successful performance of the final conjugate.

Enhanced Solubility and Biocompatibility

One of the primary functions of the PEG linker is to enhance the aqueous solubility of the conjugated molecule.[] Many potent therapeutic agents are hydrophobic, limiting their administration and bioavailability. The hydrophilic nature of the PEG5 chain improves the overall solubility of the conjugate, facilitating its formulation and administration in physiological environments.[2][3] PEG is also well-known for its biocompatibility and low immunogenicity, reducing the risk of adverse immune reactions against the therapeutic conjugate.[][2]

Optimized Pharmacokinetics and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic properties of therapeutics.[2] The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can help to:

-

Prolong Circulation Half-Life: By increasing the size of the molecule, the rate of renal clearance is reduced, leading to a longer circulation time in the bloodstream.[2][4] This allows for sustained exposure of the target tissue to the therapeutic agent.

-

Shield from Proteolytic Degradation: The flexible PEG chain can create a protective hydrophilic shield around the conjugated payload, sterically hindering the approach of proteolytic enzymes and enhancing the stability of the molecule in vivo.[][4]

-

Reduce Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of the conjugate, thereby reducing its recognition by the immune system and minimizing the potential for an immune response.[][4]

Precise Spatial Orientation and Flexibility

The length of the PEG linker is critical for ensuring that the targeting moiety and the payload can interact optimally with their respective biological targets without steric hindrance. The PEG5 linker provides sufficient spatial separation and flexibility for the two ends of the conjugate to adopt the necessary conformations for effective binding. In the context of PROTACs, this flexibility is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]

Quantitative Impact of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized for each specific application. While the ideal length is target-dependent, studies have provided insights into the general effects of varying PEG chain lengths.

| PEG Linker Length | Impact on In Vitro Potency | Impact on In Vivo Tumor Accumulation | Impact on Cellular Uptake | Reference(s) |

| Short (e.g., PEG1-4) | May lead to higher potency in some cellular assays due to more compact structure. | Can result in faster clearance and lower tumor accumulation. | May be favorable for targeting certain cell types, such as dendritic cells. | [2] |